2-Bromo-6-phenoxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

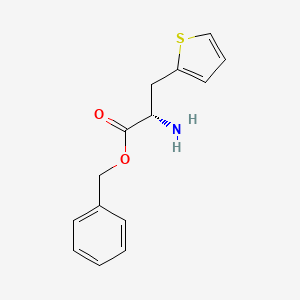

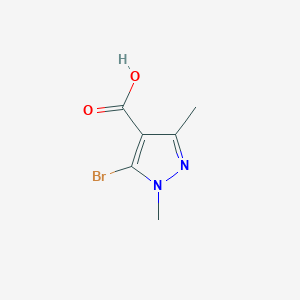

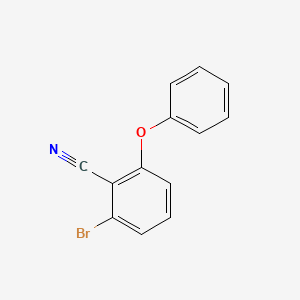

2-Bromo-6-phenoxybenzonitrile is a chemical compound with the molecular formula C13H8BrNO. It has a molecular weight of 274.11 . The compound is used as a building block in various chemical reactions .

Molecular Structure Analysis

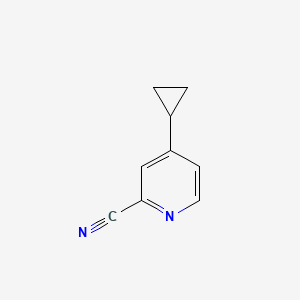

The molecular structure of 2-Bromo-6-phenoxybenzonitrile consists of a benzonitrile group attached to a phenyl group via an oxygen atom . The benzonitrile group contains a bromine atom at the 2-position .Chemical Reactions Analysis

While specific chemical reactions involving 2-Bromo-6-phenoxybenzonitrile are not available, brominated compounds like this one are often used in substitution reactions. The bromine atom can be replaced by other groups, allowing for the synthesis of a wide variety of compounds .Physical And Chemical Properties Analysis

2-Bromo-6-phenoxybenzonitrile has a molecular weight of 274.11 and a molecular formula of C13H8BrNO . Unfortunately, specific physical properties such as melting point, boiling point, and density were not found .Scientific Research Applications

Biotransformation and Environmental Impact

2-Bromo-6-phenoxybenzonitrile, closely related to bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), is significant in environmental science due to its biotransformation under various conditions. Knight et al. (2003) studied the anaerobic biodegradability of bromoxynil and its transformation products, observing their depletion under methanogenic, sulfidogenic, and Fe(III)-reducing conditions, indicating a potential for degradation in different anaerobic environments (Knight, Berman & Häggblom, 2003).

Spectroscopic and Optical Studies

Kumar and Raman (2017) explored the equilibrium geometric structure of 5-Bromo-2-methoxybenzonitrile, a compound structurally similar to 2-Bromo-6-phenoxybenzonitrile, using Density Functional Theory (DFT). They analyzed its spectroscopic properties and potential applications in Non-Linear Optical (NLO) properties like Frequency doubling and Second Harmonic Generation (SHG), which are crucial in advanced optical technologies (Kumar & Raman, 2017).

Pharmaceutical Intermediate Synthesis

Meng Fan-hao (2012) demonstrated the synthesis of 5-Bromo-2-isobutoxybenzonitrile, which can be a key intermediate in synthesizing drugs like Febuxostat. This highlights the role of brominated benzonitriles in pharmaceutical manufacturing, offering a pathway to synthesize complex therapeutic agents (Meng, 2012).

Chemical Synthesis and Methodology

The study by Szumigala et al. (2004) on the synthesis of 2-bromo-3-fluorobenzonitrile, although not directly on 2-Bromo-6-phenoxybenzonitrile, shows the versatility of brominated benzonitriles in chemical synthesis. Their work demonstrates a scalable method for synthesizing structurally similar compounds, which is vital in developing new materials and pharmaceuticals (Szumigala, Devine, Gauthier & Volante, 2004).

Photophysical and Chiroptical Properties

Hamrouni et al. (2020) investigated a compound structurally related to 2-Bromo-6-phenoxybenzonitrile, focusing on its photophysical and chiroptical properties. Their research provides insights into the potential of such compounds in optoelectronic applications due to their significant emission in the blue region and suitable electrochemical band gaps (Hamrouni, Hafedh, Chmeck & Aloui, 2020).

properties

IUPAC Name |

2-bromo-6-phenoxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIYNKFWPSXARU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Br)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)

![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)